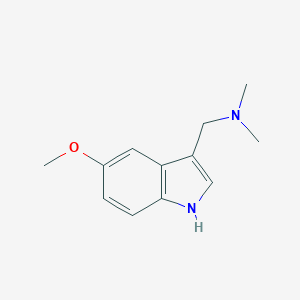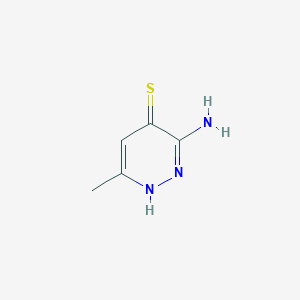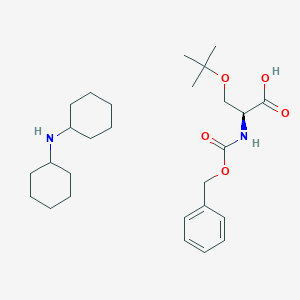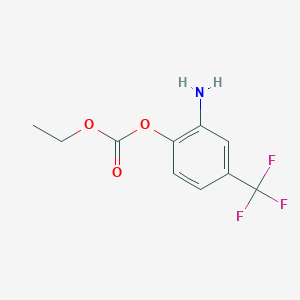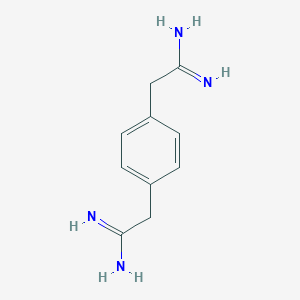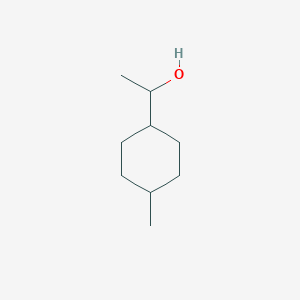
1-(4-Methylcyclohexyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylcyclohexyl)ethanol is an organic compound commonly used in scientific research. It is also known as MCH and has the chemical formula C9H18O. This compound is widely used in the pharmaceutical industry due to its unique properties and potential therapeutic applications.
作用機序
The mechanism of action of 1-(4-Methylcyclohexyl)ethanol is not fully understood. However, it has been shown to modulate various signaling pathways in cells, including the MAPK/ERK pathway and the NF-kB pathway. These pathways are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis.
生化学的および生理学的効果
1-(4-Methylcyclohexyl)ethanol has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 1-(4-Methylcyclohexyl)ethanol in lab experiments is its high purity and low toxicity. It is also a relatively inexpensive compound, making it a cost-effective option for research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 1-(4-Methylcyclohexyl)ethanol. One possible direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative disorders. Additionally, further research could be done on its mechanism of action and its effects on various signaling pathways in cells. Finally, research could be done to develop new synthesis methods for this compound that are more efficient and environmentally friendly.
In conclusion, 1-(4-Methylcyclohexyl)ethanol is a versatile compound with potential applications in scientific research and the pharmaceutical industry. Its unique properties and potential therapeutic applications make it an important area of study for future research.
合成法
The synthesis of 1-(4-Methylcyclohexyl)ethanol can be achieved through several methods. One of the most common methods is the reduction of 4-Methylcyclohexanone using sodium borohydride. This method yields a high purity product and is widely used in the pharmaceutical industry.
科学的研究の応用
1-(4-Methylcyclohexyl)ethanol has several potential applications in scientific research. It is commonly used as a solvent in the synthesis of various pharmaceutical compounds. Additionally, it has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
特性
CAS番号 |
18446-93-0 |
|---|---|
製品名 |
1-(4-Methylcyclohexyl)ethanol |
分子式 |
C9H18O |
分子量 |
142.24 g/mol |
IUPAC名 |
1-(4-methylcyclohexyl)ethanol |
InChI |
InChI=1S/C9H18O/c1-7-3-5-9(6-4-7)8(2)10/h7-10H,3-6H2,1-2H3 |
InChIキー |
KAUADGCMTGZSPE-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(C)O |
正規SMILES |
CC1CCC(CC1)C(C)O |
その他のCAS番号 |
18446-94-1 18446-93-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



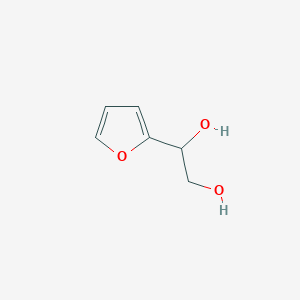
![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)
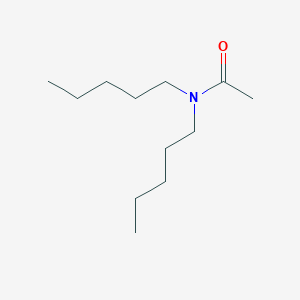
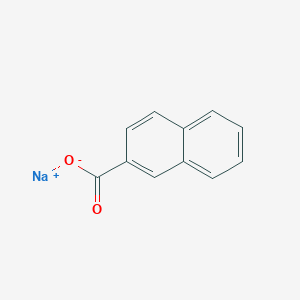
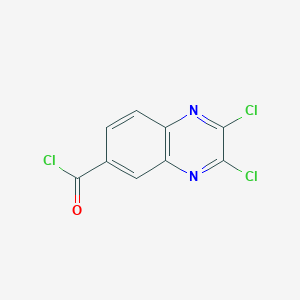
![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)
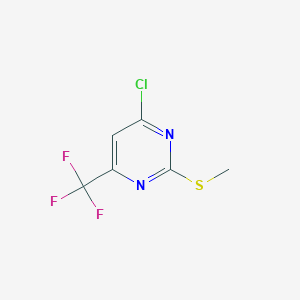
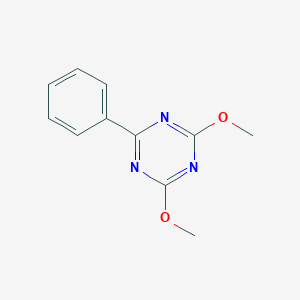
![1H-Pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B96127.png)
